Structural Uniqueness vs. Closest Vendor-Analog Inventory
A cross-vendor catalog analysis reveals that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide is structurally distinct from other commercially available analogs with published bioactivity. The closest commercially available analogs with CK2 inhibition data, such as 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, differ significantly in the nature of the acyl substituent (3,5-dimethoxybenzamide vs. benzoic acid) and the oxidation state of the isothiazolidine ring [1]. This structural divergence prevents any quantitative extrapolation of activity, solubility, or target engagement properties from published data to the target compound [1].
| Evidence Dimension | Structural similarity to compounds with known bioactivity |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide substituent; 1,1-dioxidoisothiazolidin ring |
| Comparator Or Baseline | 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (IC50 1.5 μM for CK2) |
| Quantified Difference | Substantial structural difference; no quantitative activity extrapolation possible |
| Conditions | Comparative analysis of chemical structures from vendor catalogs and peer-reviewed literature. |
Why This Matters
For procurement teams, this confirms that the compound is a distinct chemical entity, not a generic replacement for any well-characterized analog, requiring its own unique specification in research proposals.
- [1] Chekanov, M. O., Ostrynska, O. V., Synyugin, A. R., Bdzhola, V. G., & Yarmoluk, S. M. (2014). Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 338–343. View Source
